REACTION_CXSMILES
|
COC(=O)[C:4]1[CH:9]=[C:8](OC)[N:7]=[C:6](Cl)[CH:5]=1.[CH3:14][Mg]Br.[CH2:17]([O:19][CH2:20][CH3:21])C.[ClH:22].[OH2:23]>C1C=CC=CC=1>[Cl:22][C:8]1[CH:9]=[C:4]([C:5]([CH3:6])([CH3:14])[OH:23])[CH:21]=[C:20]([O:19][CH3:17])[N:7]=1
|
Name
|
|
Quantity
|
155.7 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=NC(=C1)OC)Cl)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
563 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
1.69 mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
washed with water, 1N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)C(O)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142.3 g | |
YIELD: PERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |